An In-depth Technical Guide to the Chemical Properties and Synthesis of Bisphenol A-d14
An In-depth Technical Guide to the Chemical Properties and Synthesis of Bisphenol A-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A-d14 (BPA-d14) is the deuterated analog of Bisphenol A (BPA), a widely used industrial chemical primarily employed in the manufacturing of polycarbonate plastics and epoxy resins. Due to its structural similarity to estrogen, BPA is classified as an endocrine-disrupting chemical (EDC), capable of interacting with estrogen receptors and influencing various physiological processes. BPA-d14 serves as a crucial internal standard for the accurate quantification of BPA in complex matrices during environmental and biological monitoring studies. Its use in isotope dilution mass spectrometry allows for the precise measurement of BPA levels by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for Bisphenol A-d14.
Chemical Properties of Bisphenol A-d14
The chemical properties of Bisphenol A-d14 are summarized in the table below. The properties of unlabeled Bisphenol A are also provided for comparison, as significant deviations are not expected for most physical properties upon deuteration.
| Property | Bisphenol A-d14 | Bisphenol A |
| Molecular Formula | C₁₅H₂D₁₄O₂[1] | C₁₅H₁₆O₂ |
| Molecular Weight | 242.37 g/mol [1] | 228.29 g/mol [2] |
| CAS Number | 120155-79-5[1] | 80-05-7 |
| Appearance | White to off-white solid[3] | White to light brown flakes or powder[2] |
| Melting Point | Not explicitly reported, but expected to be similar to BPA's 158-159 °C[4] | 158-159 °C[4][5] |
| Boiling Point | Not explicitly reported, but expected to be similar to BPA's ~220 °C at 4 mmHg[4] | ~220 °C at 4 mmHg[4] |
| Solubility | Soluble in organic solvents such as acetonitrile, acetone, and ethanol.[2][6] | Soluble in organic solvents like acetone, ethanol, and acetic acid; poorly soluble in water.[2][6][7] |
Synthesis of Bisphenol A-d14
The synthesis of Bisphenol A-d14 follows the same reaction mechanism as the synthesis of unlabeled Bisphenol A: an acid-catalyzed condensation of two equivalents of a phenol with one equivalent of acetone. To produce the deuterated analog, deuterated starting materials are used. The following is a representative experimental protocol for the synthesis of Bisphenol A-d14, based on established methods for BPA synthesis.
Experimental Protocol: Synthesis of Bisphenol A-d14
Materials:
-
Phenol-d6 (or Phenol-d5)
-
Acetone-d6
-
Strong acid catalyst (e.g., hydrochloric acid or a sulfonated polystyrene ion-exchange resin)[8][9]
-
Toluene (for washing)[10]
-
Aqueous ethanol (for recrystallization)[10]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine two molar equivalents of Phenol-d6 with one molar equivalent of Acetone-d6. An excess of the deuterated phenol (e.g., a 4:1 molar ratio of phenol to acetone) can be used to improve the yield of the desired p,p'-isomer.[10]
-
Add a catalytic amount of a strong acid. If using hydrochloric acid, it can be bubbled through the reaction mixture.[10]
-
Heat the reaction mixture to approximately 50-60 °C and stir for several hours (e.g., 8 hours).[6][10] The temperature should be carefully controlled to minimize the formation of isomeric byproducts.[10]
-
Upon completion of the reaction, the product, Bisphenol A-d14, will precipitate out of the solution.
-
Filter the crude product and wash it with toluene to remove unreacted deuterated phenol.[10]
-
Further purify the product by recrystallization from aqueous ethanol to yield high-purity Bisphenol A-d14.[10]
Caption: Synthesis of Bisphenol A-d14 from deuterated precursors.
Purification and Analysis
Experimental Protocol: Purification of Bisphenol A-d14
Purification of the crude Bisphenol A-d14 product is essential to remove unreacted starting materials and isomeric impurities. Recrystallization is a common and effective method.
Materials:
-
Crude Bisphenol A-d14
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude Bisphenol A-d14 in a minimal amount of hot ethanol.
-
Slowly add deionized water to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Other purification methods for BPA, such as the formation and crystallization of a phenol adduct followed by removal of the phenol, can also be adapted for BPA-d14.[8][11]
Experimental Protocol: LC-MS/MS Analysis of Bisphenol A-d14
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of BPA and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]
-
Mobile Phase A: Water with a small amount of additive (e.g., 0.01% acetic acid or 5 mM ammonium hydroxide).[12]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.[12]
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: 5-10 µL.[12]
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3][12]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Capillary voltage, gas flows, and temperatures should be optimized for the specific instrument.
Caption: Workflow for the analysis of Bisphenol A using LC-MS/MS with a deuterated internal standard.
Signaling Pathways of Bisphenol A
BPA exerts its biological effects primarily by interacting with estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol. This interaction can trigger both genomic and non-genomic signaling pathways.
Genomic Pathway: In the classical genomic pathway, BPA binds to nuclear estrogen receptors (ERα and ERβ).[2] This binding causes a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the BPA-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[2] This can lead to changes in cell proliferation, differentiation, and apoptosis.
Non-Genomic Pathway: BPA can also initiate rapid, non-genomic signaling by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[2] This binding activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways can influence cell survival and proliferation.
Caption: Bisphenol A signaling through genomic and non-genomic estrogen receptor pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
